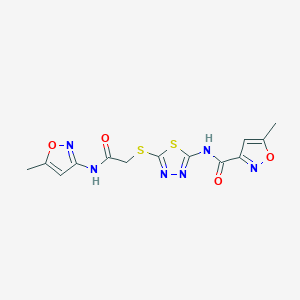

5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

描述

属性

IUPAC Name |

5-methyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O4S2/c1-6-3-8(18-22-6)11(21)15-12-16-17-13(25-12)24-5-10(20)14-9-4-7(2)23-19-9/h3-4H,5H2,1-2H3,(H,14,19,20)(H,15,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQBYZRNTMQIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex molecule that incorporates multiple bioactive moieties, primarily the isoxazole and thiadiazole rings. This article explores its biological activity, focusing on its potential therapeutic applications based on existing literature.

Structure and Synthesis

The synthesis of this compound involves the combination of various chemical entities:

- Isoxazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Thiadiazole ring : Associated with a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Research has demonstrated that modifications of these rings can significantly influence the biological properties of the resulting compounds. For example, derivatives of isoxazole and thiadiazole have been synthesized and evaluated for their biological activities, revealing promising results in various studies .

Anticancer Activity

Several studies have reported the anticancer properties of compounds containing isoxazole and thiadiazole moieties. For instance:

- A derivative with a similar structure exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .

- The mechanisms of action often involve the inhibition of DNA synthesis and cell division, critical processes in cancer proliferation .

Anti-inflammatory Activity

Compounds with isoxazole rings have been shown to possess anti-inflammatory properties. For example:

- A series of 5-methylisoxazole derivatives were synthesized and evaluated for their anti-inflammatory effects, demonstrating promising results in reducing inflammation markers in vitro .

- The presence of specific substituents on the isoxazole ring was found to enhance the anti-inflammatory activity significantly.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented:

- Compounds featuring the 1,3,4-thiadiazole scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

Case Studies

- Case Study on Anticancer Properties :

- Case Study on Anti-inflammatory Effects :

Summary Table of Biological Activities

科学研究应用

Biological Activities

1. Antiviral Activity

Research indicates that compounds similar to 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide exhibit antiviral properties. For instance, derivatives have shown efficacy against the main protease of SARS-CoV-2, highlighting their potential as antiviral agents .

2. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Investigations into related compounds have demonstrated significant growth inhibition against various cancer cell lines. For example, similar isoxazole derivatives have been evaluated for their ability to inhibit cell proliferation in tumor models .

3. Anti-inflammatory Effects

In silico studies have indicated that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study focusing on isoxazole derivatives demonstrated that modifications to the core structure could enhance antiviral activity against coronaviruses. The compound's ability to inhibit viral replication was assessed using cell culture models, revealing promising results that warrant further exploration in clinical settings.

Case Study 2: Anticancer Activity

In a comparative analysis of various isoxazole derivatives, one related compound exhibited a significant reduction in tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting that similar modifications could enhance the efficacy of this compound against cancer.

相似化合物的比较

Structural and Functional Group Analysis

Table 1: Structural Features of Target Compound and Analogues

Key Observations :

Physicochemical Properties

Table 2: Predicted/Reported Physicochemical Parameters

Key Observations :

Key Observations :

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide?

- Methodology :

- Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediate thiourea derivatives .

- Step 2 : Cyclize the intermediate in dimethylformamide (DMF) using iodine and triethylamine to cleave atomic sulfur (S₈) and generate the 1,3,4-thiadiazole core .

- Step 3 : Purify via recrystallization (e.g., ethanol) and confirm structure using ¹H/¹³C NMR and X-ray diffraction .

Q. How is the molecular structure of this compound validated?

- Analytical Techniques :

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the thiadiazole and isoxazole rings .

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm; thioether protons at δ 3.8–4.1 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).

Q. What preliminary biological screening assays are recommended for this compound?

- Assay Design :

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

- Enzyme inhibition : Screen against kinases (e.g., GSK-3β) using fluorescence-based assays, given structural similarity to known inhibitors .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

- Procedure :

- Software : Use AutoDock Vina or Schrödinger Suite. Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian09 at B3LYP/6-31G* level).

- Target selection : Prioritize proteins with binding pockets accommodating thiadiazole/isoxazole motifs (e.g., GSK-3β, EGFR kinases) .

- Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values from kinase assays .

Q. How to resolve contradictions in reported biological activity data across studies?

- Approach :

- Comparative assays : Re-test the compound under standardized conditions (e.g., fixed pH, serum-free media) to eliminate confounding variables .

- Structural analogs : Synthesize derivatives (e.g., replacing thioether with sulfonyl groups) to isolate pharmacophore contributions .

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to identify trends in structure-activity relationships (SAR) .

Q. What strategies optimize reaction yields during large-scale synthesis?

- Optimization :

- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst (e.g., iodine concentration) to maximize cyclization efficiency .

- Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce byproducts (e.g., sulfur precipitates) .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How does the compound’s electronic structure influence its reactivity?

- Computational Analysis :

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Thiadiazole rings often exhibit low LUMO energies, favoring electrophilic substitutions .

- Solvent effects : Polarizable continuum models (PCM) assess solvent polarity’s impact on reaction pathways (e.g., DMF stabilizes charge-separated intermediates) .

Methodological Considerations

-

Synthesis Challenges :

-

Biological Assay Pitfalls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。